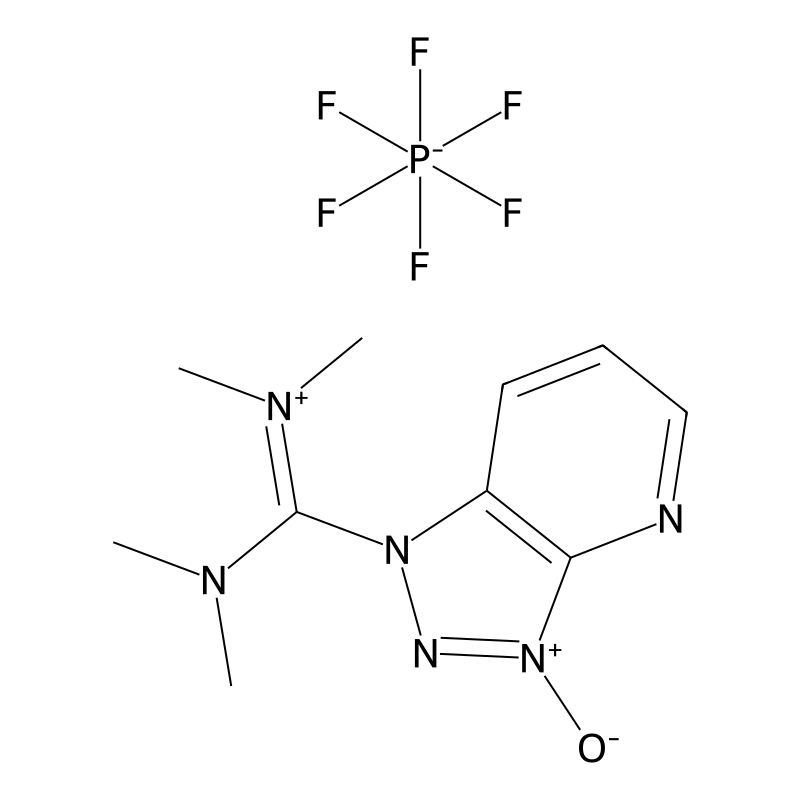

HATU

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation aminium/uronium salt-based coupling reagent used to form amide bonds in both solid-phase and solution-phase synthesis. [8] It is distinguished from previous generations, such as HBTU, by the incorporation of a 1-hydroxy-7-azabenzotriazole (HOAt) moiety instead of a standard 1-hydroxybenzotriazole (HOBt) core. [5, 13] This structural modification results in the formation of a highly reactive OAt-active ester with the carboxyl group, which accelerates coupling reactions and is central to its performance profile, particularly in demanding synthetic applications. [13, 26] HATU is recognized for its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, a critical factor for maintaining the stereochemical integrity of the final product. [20]

References

- [1] Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

- [2] HATU. Wikipedia.

- [5] The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- [6] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptalyzer.

While other aminium (HBTU, TBTU, HCTU) and phosphonium (PyBOP) salts also facilitate amide bond formation, they are not functionally interchangeable with HATU in process-critical applications. The primary differentiator is the reactivity of the active ester intermediate; HATU forms a more reactive OAt-ester due to a neighboring group effect from its pyridine nitrogen, which accelerates aminolysis. [5, 26] This enhanced reactivity is crucial for minimizing side reactions, particularly racemization, which is more prevalent with slower-acting reagents like HBTU. [24] In syntheses involving sterically hindered amino acids or aggregation-prone sequences, substitution with less reactive reagents like HBTU or PyBOP often leads to incomplete reactions, lower crude purity, and the need for double-coupling cycles, thereby increasing process time and downstream purification costs. [10, 11]

Superior Acylation Yield in Challenging Aza-Peptide Synthesis

In the solid-phase synthesis of a model aza-peptide (H-Ala-AzAla-Phe-NH2), a notoriously difficult coupling, HATU demonstrated significantly higher performance than other common triazole-based reagents. While reactions with HCTU and HDMC stalled, and PyBOP and TBTU gave lower yields, HATU drove the reaction to near-complete conversion. [1]

| Evidence Dimension | Final Acylation Yield (%) |

| Target Compound Data | HATU: ~95% |

| Comparator Or Baseline | HCTU: ~55% | TBTU: ~50% | PyBOP: ~30% |

| Quantified Difference | Up to ~65% absolute yield improvement over PyBOP |

| Conditions | Solid-phase synthesis of H-Ala-AzAla-Phe-NH2 on Rink Amide AM resin in DMF at 25 °C. |

For complex peptidomimetics or other difficult couplings, HATU provides a decisive yield advantage, directly impacting project feasibility and material costs.

Reduced Racemization Compared to Common Coupling Reagents

Comparative studies have consistently shown that HATU provides lower levels of enantiomerization (racemization) than HBTU, TBTU, or PyBOP. While specific quantitative values vary by model system, the structural basis for this is the rapid formation of the OAt active ester, which promotes the desired aminolysis reaction kinetically over the competing racemization pathway. [1] In a fragment condensation study to form SK&F 107647, TDBTU was noted as superior, but HATU was still shown to produce significantly less epimerization than PyBOP and HBTU. [2]

| Evidence Dimension | Racemization Potential |

| Target Compound Data | Low |

| Comparator Or Baseline | HBTU: Higher | PyBOP: Higher |

| Quantified Difference | Qualitatively but consistently superior racemization suppression vs. HOBt-based reagents |

| Conditions | General solid-phase and solution-phase peptide coupling. |

Preserving stereochemical integrity is essential for biological activity; using HATU reduces the risk of generating inactive or undesired diastereomeric impurities, simplifying purification and ensuring product efficacy.

Process Acceleration: Higher Crude Purity in Rapid Synthesis Protocols

In a comparative study using a rapid (2 x 1 minute) coupling protocol for the synthesis of the Acyl Carrier Protein (ACP) fragment (65-74), HATU demonstrated superior performance over HCTU and significantly outperformed PyBOP. HATU yielded a crude product with 82.35% purity, compared to 78.41% for HCTU and a much lower purity for PyBOP under these accelerated conditions.

| Evidence Dimension | Crude Peptide Purity (%) |

| Target Compound Data | HATU: 82.35% |

| Comparator Or Baseline | HCTU: 78.41% | PyBOP: Significantly lower (data not quantified in summary) |

| Quantified Difference | 3.94% absolute purity advantage over HCTU in a rapid protocol |

| Conditions | Fmoc-SPPS of ACP (65-74) fragment using a 2 x 1 minute coupling time. |

For automated or high-throughput synthesis where cycle time is a key cost driver, HATU's ability to achieve higher purity in shorter times translates to increased productivity and reduced need for downstream purification.

Synthesis of Peptides with Sterically Hindered Residues (e.g., Aib, N-methyl amino acids)

When a target sequence contains sterically demanding building blocks like α,α-disubstituted or N-methylated amino acids, HATU is often the reagent of choice. Its high reactivity overcomes the steric hindrance that causes other reagents like HBTU or PyBOP to fail or require multiple coupling cycles, ensuring higher yields and sequence fidelity. [REFS-1, REFS-2]

Automated High-Throughput and Library Synthesis

In automated SPPS where speed and reliability are paramount, HATU's performance in rapid coupling protocols makes it a preferred reagent. Its ability to deliver higher crude purities with shorter reaction times increases throughput and the overall quality of peptide libraries, justifying its selection over more economical but slower reagents.

Fragment Condensation and Macrocyclization

For challenging fragment condensations or head-to-tail cyclizations where both reaction efficiency and suppression of racemization are critical, HATU provides a robust solution. It has been shown to be more effective than TBTU or BOP in such applications, minimizing side reactions like epimerization or cyclodimerization that can plague these complex transformations.

Synthesis of Sequences Prone to Racemization or Aggregation

For peptides containing racemization-prone residues (e.g., His, Cys) or sequences known to aggregate, HATU's rapid kinetics are a key process advantage. Fast and efficient coupling minimizes the time available for both racemization via oxazolone formation and inter-chain aggregation, leading to a purer final product compared to syntheses using less reactive alternatives. [REFS-2, REFS-5]

References

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H228 (27.22%): Flammable solid [Danger Flammable solids];

H315 (34.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (34.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Dates

2. Carpino L A, Imazumi H, El‐Faham A, et al. The uronium/guanidinium peptide coupling reagents: Finally the true uroniumsalts[J]. AngewandteChemie International Edition, 2002, 41(3): 441-445.

3. Carpino L A, Imazumi H, Foxman B M, et al. Comparison of the Effects of 5-and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4-and 7-Isomers[J]. Organic letters, 2000, 2(15): 2253-2256.

4. Amine to Amide (Coupling) - HATU

Explore Compound Types